molecular formula C22H26N4O4S B2867030 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-38-9

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2867030
CAS RN: 1021119-38-9
M. Wt: 442.53
InChI Key: MSJGBHCZCMZACM-UHFFFAOYSA-N
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Description

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of these compounds involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in the identification of a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving an ether-based scaffold and a sulfone-based head group . The exact structure would require more detailed information or a visual representation to fully understand.


Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not provided in the available resources . More detailed information may be available in specialized chemical databases or literature.

Scientific Research Applications

Synthesis and Structural Studies

Pyrazolo[3,4-b]pyridines, like the one , are often synthesized for structural and chemical behavior studies. For example, research on the synthesis and characterization of pyrazolo[3,4-b]pyridine derivatives provides foundational knowledge for understanding their chemical properties and potential applications in various fields such as material science and drug discovery (Quiroga et al., 1999).

Anticancer and Anti-inflammatory Activities

Compounds similar to the one mentioned have been explored for their potential in medical research, particularly in anticancer and anti-inflammatory applications. For instance, novel pyrazolo[3,4-d]pyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the relevance of such compounds in therapeutic research (Rahmouni et al., 2016).

Antimicrobial Activity

The antimicrobial activity of pyrazolo[3,4-b]pyridine derivatives also highlights their importance in pharmaceutical research. Studies have been conducted on synthesizing and testing such compounds for their effectiveness against various microbial strains, which can lead to the development of new antimicrobial agents (El‐Borai et al., 2013).

Molecular Docking and Drug Design

These compounds are also subjects of molecular docking studies to understand their interaction with biological targets, which is crucial for drug design and development. Such studies help in identifying potential drug candidates for various diseases by analyzing the binding affinities and modes of interaction with specific receptors or enzymes (Flefel et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . By binding to these channels, it increases their activity, allowing more potassium ions to flow through. This results in hyperpolarization of the cell membrane, which reduces the cell’s excitability and dampens the transmission of electrical signals.

Pharmacokinetics

It has been found to displaynanomolar potency as a GIRK1/2 activator and shows improved metabolic stability over similar compounds . These properties suggest that it may have good bioavailability, but further studies are needed to confirm this and to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-4-10-23-22(27)18-12-19(15-5-7-17(30-3)8-6-15)24-21-20(18)14(2)25-26(21)16-9-11-31(28,29)13-16/h5-8,12,16H,4,9-11,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJGBHCZCMZACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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